molecular formula C20H15N B075152 2,7-Diphenyl-1H-indole CAS No. 1157-17-1

2,7-Diphenyl-1H-indole

Cat. No. B075152
CAS RN: 1157-17-1
M. Wt: 269.3 g/mol
InChI Key: WMQAZXDFRMNFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diphenyl-1H-indole, also known as DPI, is a heterocyclic organic compound with a molecular formula of C20H15N. It is a derivative of indole and has been widely used in scientific research due to its unique chemical properties. DPI has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.

Mechanism Of Action

The mechanism of action of 2,7-Diphenyl-1H-indole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,7-Diphenyl-1H-indole has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 2,7-Diphenyl-1H-indole has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2,7-Diphenyl-1H-indole has been found to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,7-Diphenyl-1H-indole is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound in scientific research. Its synthesis method is also efficient and cost-effective, making it readily available for use in lab experiments. However, one of the limitations of 2,7-Diphenyl-1H-indole is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 2,7-Diphenyl-1H-indole. One potential area of research is the development of new drugs based on 2,7-Diphenyl-1H-indole's chemical structure. 2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diphenyl-1H-indole and its potential use in the treatment of various diseases. Further research is also needed to explore the potential use of 2,7-Diphenyl-1H-indole as an antibiotic and its effectiveness against various microorganisms.

Synthesis Methods

The synthesis of 2,7-Diphenyl-1H-indole involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of ammonium acetate and sodium ethoxide. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,7-Diphenyl-1H-indole. This method of synthesis has been widely used in the preparation of 2,7-Diphenyl-1H-indole and has been found to be efficient and cost-effective.

Scientific Research Applications

2,7-Diphenyl-1H-indole has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,7-Diphenyl-1H-indole has also been studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

1157-17-1

Product Name

2,7-Diphenyl-1H-indole

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

2,7-diphenyl-1H-indole

InChI

InChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H

InChI Key

WMQAZXDFRMNFDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4

synonyms

2,7-Diphenyl-1H-indole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.